Ethyl indoline-6-carboxylate
Overview
Description
Ethyl indoline-6-carboxylate (EIC) is an important organic compound used in a variety of scientific applications. It is a derivative of the naturally occurring amino acid, indoline-6-carboxylic acid, and is widely used in organic synthesis and medicinal chemistry. EIC has a wide range of uses in the laboratory, from its use as a reactant in organic synthesis to its applications in the study of protein-ligand interactions. In addition, it is widely used in the production of pharmaceuticals, biocatalysts, and other biocompounds.
Scientific research applications
Overview of Ethyl indoline-6-carboxylate
Ethyl indoline-6-carboxylate is a chemical compound that may be involved in various research areas within chemistry and biochemistry. While specific studies and papers are not currently accessible, compounds like this are generally explored for their potential applications in areas such as organic synthesis, pharmaceutical development, and material science.
Potential Research Areas
Organic Synthesis and Catalysis: Compounds like Ethyl indoline-6-carboxylate might be studied in the context of organic synthesis. Researchers could be interested in its properties as a catalyst or as a building block for more complex organic molecules. This area of research is fundamental for developing new synthetic methods that can be applied in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Research: Even though details on drug use and dosage are excluded, this compound could be a subject of investigation for its potential medicinal properties or as an intermediate in the synthesis of pharmaceutical drugs. Researchers might explore its interactions with biological systems, which can lead to the discovery of new drugs or therapeutic approaches.
Material Science: In material science, Ethyl indoline-6-carboxylate might be researched for its properties when incorporated into polymers or other materials. This can lead to the development of new materials with unique characteristics like enhanced durability, flexibility, or specific interactions with light or other chemicals.
properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBELNNLRIRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652938 | |
Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl indoline-6-carboxylate | |
CAS RN |
350683-40-8 | |
Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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